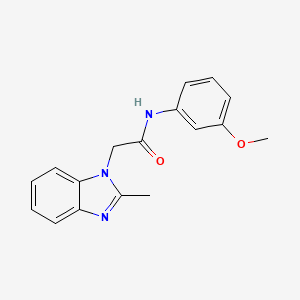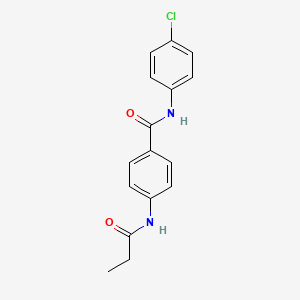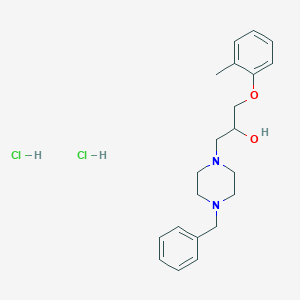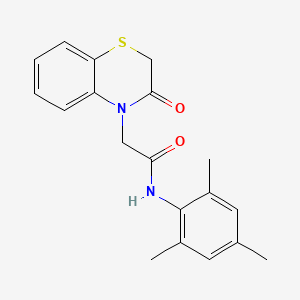![molecular formula C18H26N2O5S B4397683 4-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4397683.png)
4-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine
Vue d'ensemble
Description
4-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of kinase inhibitors and has been identified as a potential therapeutic agent for the treatment of various cancers.
Mécanisme D'action
4-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine exerts its anti-cancer activity by inhibiting the activity of various kinases, including BTK, ITK, and TXK. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. ITK and TXK are involved in T-cell receptor signaling, which is important for the survival and proliferation of T-cell malignancies. By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis and inhibit proliferation in cancer cells. It has also been found to reduce the number of circulating tumor cells and inhibit tumor growth in animal models. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, ITK, and TXK, which makes it a valuable tool for studying the role of these kinases in cancer biology. This compound has also been found to enhance the efficacy of other chemotherapeutic agents, which makes it a potential candidate for combination therapy. However, this compound has some limitations for use in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate the blood-brain barrier and reach tumors in the central nervous system. This compound may also have off-target effects on other kinases, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine. One area of interest is the development of combination therapies that include this compound. This compound has been found to enhance the efficacy of other chemotherapeutic agents, and there is potential for it to be used in combination with other targeted therapies. Another area of interest is the identification of biomarkers that can predict response to this compound. This could help to identify patients who are most likely to benefit from treatment with this compound. Finally, there is potential for this compound to be used in the treatment of other diseases, such as autoimmune disorders. Further research is needed to explore these potential applications of this compound.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promise as a potential therapeutic agent for the treatment of various cancers. It inhibits the activity of BTK, ITK, and TXK, which are involved in the growth and survival of cancer cells. This compound has been found to induce apoptosis and inhibit proliferation in cancer cells, both in vitro and in vivo. It has also been found to enhance the efficacy of other chemotherapeutic agents. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of combination therapies and the identification of biomarkers for response prediction.
Applications De Recherche Scientifique
4-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine has been extensively studied for its potential application in cancer therapy. It has been found to inhibit the activity of various kinases, including BTK, ITK, and TXK, which are involved in the growth and survival of cancer cells. This compound has been shown to induce apoptosis and inhibit proliferation in cancer cells, both in vitro and in vivo. It has also been found to enhance the efficacy of other chemotherapeutic agents.
Propriétés
IUPAC Name |
[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-2-25-16-5-7-17(8-6-16)26(22,23)20-9-3-4-15(14-20)18(21)19-10-12-24-13-11-19/h5-8,15H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQDWUCVIHMEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-3-methylbenzamide](/img/structure/B4397612.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylmethanesulfonamide](/img/structure/B4397620.png)
![N-[2-(aminocarbonyl)phenyl]-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4397623.png)

![2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4397639.png)


![1-(2-methoxyphenyl)-4-[(phenylsulfonyl)acetyl]piperazine](/img/structure/B4397662.png)
![2-(3,4-diethoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4397669.png)
![{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4397676.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B4397690.png)

![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B4397704.png)